

"in vitro biological evaluation of novel cyclopropane carboxamides"

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Compound of Interest

Cyclopropane-1,2,3-tricarboxylic
Acid

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B2645257

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A comprehensive in vitro biological evaluation of novel cyclopropane carboxamides reveals their potential as promising candidates for a variety of therapeutic applications. These compounds have demonstrated significant efficacy against fungal and bacterial pathogens, as well as notable antiproliferative activity against cancer cell lines. This guide provides a comparative analysis of their performance, supported by experimental data, detailed methodologies, and visualizations of the key signaling pathways involved.

Comparative Biological Activity

The in vitro biological activities of various novel cyclopropane carboxamides are summarized below. The data highlights their potential as antifungal, antibacterial, and anticancer agents.

Antifungal and Antibacterial Activity

A series of fifty-three novel amide derivatives containing cyclopropane were synthesized and evaluated for their in vitro activity against various fungal and bacterial strains. The minimum inhibitory concentration required to inhibit 80% of microbial growth (MIC80) was determined using the broth microdilution method.[1][2]



Compound ID	Target Organism	MIC80 (μg/mL)	Reference Compound	MIC80 (μg/mL)
F8	Candida albicans	16	Fluconazole	2
F24	Candida albicans	16	Fluconazole	2
F42	Candida albicans	16	Fluconazole	2
F9	Staphylococcus aureus	32	Ciprofloxacin	2
F53	Staphylococcus aureus	32	Ciprofloxacin	2
F9	Escherichia coli	32	Ciprofloxacin	2
F31	Escherichia coli	64	Ciprofloxacin	2
F45	Escherichia coli	64	Ciprofloxacin	2

Anticancer Activity

Novel 1-phenylcyclopropane carboxamide derivatives were assessed for their antiproliferative effects on the U937 human myeloid leukemia cell line. The half-maximal inhibitory concentration (IC50) was determined using the MTT assay.[3] Another study evaluated N-substituted 1H-indole-2-carboxamides against various cancer cell lines.[4]



Compound ID	Cancer Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)
8a	U937 (Human Myeloid Leukemia)	Not Specified	Not Specified	Not Specified
12	K-562 (Leukemia)	0.33	Not Specified	Not Specified
14	K-562 (Leukemia)	0.61	Not Specified	Not Specified
4	K-562 (Leukemia)	0.61	Not Specified	Not Specified
10	HCT-116 (Colon Cancer)	1.01	Not Specified	Not Specified

Experimental Protocols Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is utilized to determine the minimum inhibitory concentration (MIC) of a substance against bacteria and fungi.[5][6][7][8]

- Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined concentration (e.g., 10⁵ CFU/mL).
- Serial Dilution of Test Compounds: The cyclopropane carboxamide derivatives are serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
- Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without test compound) and a negative control (broth only) are included.
- Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).



• Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][9][10][11]

- Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the cyclopropane carboxamide derivatives and incubated for a defined period (e.g., 72 hours).
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
- Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
- Absorbance Measurement: The absorbance of the resulting purple solution is measured
 using a microplate reader at a wavelength of approximately 570 nm. The cell viability is
 calculated as a percentage relative to the untreated control cells.

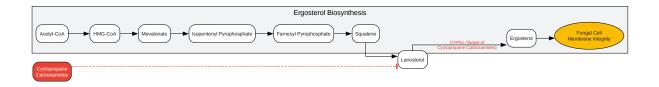
Signaling Pathways and Mechanisms of Action

The biological effects of novel cyclopropane carboxamides can be attributed to their interaction with specific cellular pathways.

Fungal Ergosterol Biosynthesis Pathway Inhibition

Several antifungal cyclopropane carboxamides are proposed to target the CYP51 enzyme (lanosterol 14α -demethylase), a key enzyme in the ergosterol biosynthesis pathway in fungi.[1] [12][13][14] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.





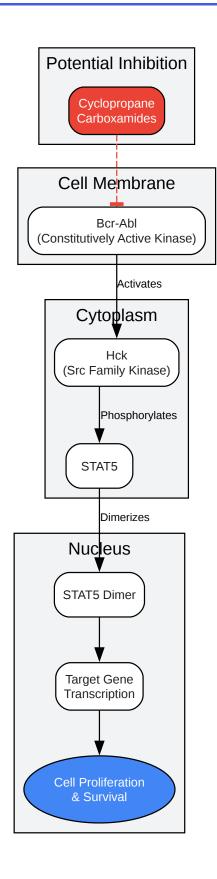
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Inhibition of the fungal ergosterol biosynthesis pathway by targeting CYP51.

Bcr-Abl/Hck/STAT5 Signaling Pathway in Leukemia

In the context of cancer, particularly chronic myeloid leukemia (CML), some cyclopropane derivatives may interfere with critical signaling pathways that promote cell proliferation and survival, such as the Bcr-Abl pathway. Src family kinases, like Hck, are implicated in mediating the oncogenic signals from Bcr-Abl to downstream effectors like STAT5.[15][16][17][18]





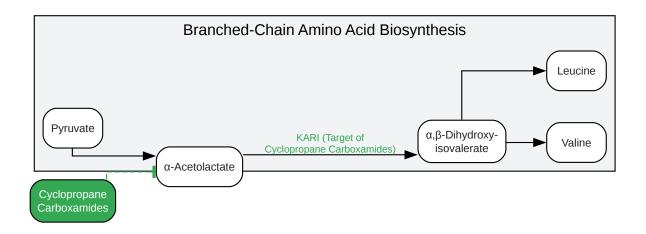
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Potential disruption of the Bcr-Abl/Hck/STAT5 signaling cascade in leukemia.



Ketol-Acid Reductoisomerase (KARI) Inhibition in Herbicide Action

Certain cyclopropane dicarboxylic acid analogues have been designed to inhibit ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in plants and microorganisms.[19][20][21][22][23] This inhibition leads to a deficiency in essential amino acids, ultimately causing plant death, making these compounds potential herbicides.



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